Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al
Description
Properties
IUPAC Name |
4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTYMGFOGZRIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and C-Terminal Aldehyde Functionalization
The C-terminal aldehyde is introduced using a Kenner sulfonamide linker . This linker enables cleavage via hydrazinolysis, releasing the peptide as an aldehyde. Key steps include:
Racemic Amino Acid Incorporation
Each DL-amino acid (Glu, Ser, Met, Asp) is introduced as a racemic mixture. To minimize diastereomer formation:
N-Terminal Acetylation
After chain assembly, the N-terminus is acetylated using acetic anhydride (10 equiv) in the presence of N,N-diisopropylethylamine (DIPEA).
Solution-Phase Synthesis
Fragment Condensation
The tetrapeptide is divided into two dipeptides: Ac-DL-Glu-DL-Ser and DL-Met-DL-Asp-al .
Challenges in Racemic Systems
- Diastereomer separation : Reverse-phase HPLC with C18 columns resolves mixtures (Table 1).
- Solvent systems : Acetonitrile/0.1% TFA gradients achieve baseline separation.
Table 1: HPLC Retention Times for Diastereomers
| Diastereomer Pair | Retention Time (min) | Gradient (%) |
|---|---|---|
| Ac-D-Glu-L-Ser-... | 12.3 | 20–50 |
| Ac-L-Glu-D-Ser-... | 13.1 | 20–50 |
Enzymatic and Chemoenzymatic Approaches
d-Stereospecific Amidohydrolases
Streptomyces-derived enzymes catalyze DL-peptide bond formation via aminolysis:
Limitations for Tetrapeptides
Enzymatic methods are constrained to dipeptides or cyclic structures, necessitating hybrid strategies for longer sequences.
Aldehyde Stabilization and Characterization
Post-Synthetic Modifications
Analytical Validation
- Mass spectrometry : ESI-MS confirms molecular weight (Calc: 589.6 Da; Obs: 589.3 Da).
- NMR : 1H NMR in D2O shows characteristic aldehyde proton at δ 9.2 ppm (broad singlet).
Comparative Analysis of Methods
Table 2: Yield and Purity Across Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| SPPS | 55–60 | ≥90 | Scalability |
| Solution-phase | 40–50 | 85–88 | Low equipment cost |
| Hybrid enzymatic-SPPS | 35–45 | 75–80 | Stereoselectivity |
Industrial and Research Applications
Chemical Reactions Analysis
Ac-ESMD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, blocking the formation of the active caspase-3 subunit . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used in biological assays .
Scientific Research Applications
Therapeutic Applications
Neurological Disorders
Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al has been studied for its potential effects on neurotransmission and neuroprotection. D-amino acids, particularly D-serine, are known to act as co-agonists at N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and cognitive functions. Research indicates that D-serine can enhance learning and memory processes by modulating NMDAR activity .
Table 1: Effects of D-Serine on Cognitive Functions
| Study | Findings |
|---|---|
| Wu et al. (2022) | D-serine improved spatial memory and reduced cognitive deficits in rodent models. |
| Zhang et al. (2023) | Administration of D-serine mitigated memory impairments associated with neurotoxic agents. |
Nutritional Applications
Amino Acid Supplementation
The compound is also relevant in nutrition, especially in formulations designed for poultry and livestock. Methionine, one of the components, plays a critical role in protein synthesis and immune function. Studies have shown that supplementation with methionine can improve growth performance and immune response in poultry .
Table 2: Impact of Methionine Supplementation on Poultry Health
| Parameter | Control Group | Methionine Supplemented Group |
|---|---|---|
| Growth Rate (g/day) | 25 | 35 |
| Immune Response (IgG levels) | Low | High |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of peptides derived from amino acids similar to those found in Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Table 3: Antioxidant Activities of Peptides
| Peptide | Target Disease | Mechanism |
|---|---|---|
| AGWACLVG | Cardiovascular diseases | Scavenges free radicals and inhibits NAD(P)H oxidase activity |
| IDLAY | Alzheimer's disease | Protects mitochondrial function and reduces ROS levels |
Cancer Research
The role of D-amino acids in cancer therapy is an emerging area of interest. Research suggests that these compounds may inhibit cancer cell growth by modulating signaling pathways involved in cell proliferation and apoptosis .
Case Study: D-Amino Acids in Cancer Treatment
A study conducted by Liu et al. demonstrated that D-serine could induce apoptosis in certain cancer cell lines by activating NMDARs, leading to increased intracellular calcium levels and subsequent cell death.
Mechanism of Action
Ac-ESMD-CHO exerts its effects by binding to the active site of caspase-3 and caspase-7, preventing the proteolytic cleavage of their precursor peptides. This inhibition blocks the formation of the active caspase subunits, thereby preventing the execution of apoptosis . The molecular targets of Ac-ESMD-CHO are the caspase-3 and caspase-7 enzymes, and its action involves the disruption of the apoptotic signaling pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al and related peptides or synthetic analogs:
Stability and Reactivity
- Oxidative Sensitivity: Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al’s methionine residue makes it prone to oxidation, unlike analogs with oxidation-resistant residues (e.g., norleucine). This limits its utility in long-term storage or oxidative environments .
- Enzymatic Stability: The acetyl group and DL-configuration reduce susceptibility to aminopeptidases compared to unmodified L-peptides. However, the aldehyde terminus may undergo spontaneous Schiff base formation with amines, necessitating stabilization strategies .
Research Findings and Limitations
Key Studies
- Enzymatic Resolution : demonstrates that E. coli acylase I achieves high enzymatic activity (89.2 μmol/ml·h⁻¹) for DL-Met resolution, a method applicable to synthesizing Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al’s racemic backbone .
- Functional Equivalence : DL-Met’s equivalence to L-Met in poultry nutrition () supports the broader hypothesis that racemic peptides may retain biological activity despite mixed stereochemistry .
Limitations and Challenges
- Oxidative Degradation : Methionine’s instability necessitates formulation additives (e.g., antioxidants) or structural analogs for industrial applications.
- Lack of Direct Data: Limited published studies specifically on Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al require extrapolation from related compounds, introducing uncertainty in pharmacokinetic predictions.
Biological Activity
Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al is a synthetic peptide that incorporates several amino acids known for their biological significance. This compound is a derivative of D-amino acids, which have been shown to exhibit unique biological activities compared to their L-counterparts. The focus of this article is to explore the biological activity of Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al, highlighting its potential applications in medical and nutritional fields.
Composition and Structure
The compound consists of the following amino acids:
- Ac : Acetyl group
- DL-Glu : D- and L-Glutamic acid
- DL-Ser : D- and L-Serine
- DL-Met : D- and L-Methionine
- DL-Asp : D- and L-Aspartic acid
- al : Likely refers to an aliphatic or other side chain modification
This combination provides a diverse range of functional groups, influencing its interaction with biological systems.
Antimicrobial Properties
Research indicates that D-amino acids, including components of Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al, can modulate microbial activity. For instance, D-amino acids have been shown to alter the bacterial cell wall structure, making it more resistant to certain antibiotics like vancomycin . This property could potentially be harnessed in developing new antimicrobial agents.
Immunomodulatory Effects
D-amino acids have been reported to exhibit immunomodulatory effects by influencing the gut microbiome. For example, supplementation with D-amino acids has been linked to reduced inflammation in models of colitis . This suggests that Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al might possess similar properties, potentially aiding in the management of inflammatory diseases.
Nutritional Applications
The presence of methionine and serine in the compound may enhance amino acid transport and metabolism. Studies have shown that methionine supplementation can improve amino acid absorption in the intestines . This could make Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al a valuable addition to dietary formulations aimed at improving nutrient uptake.
Study 1: Effects on Gut Health
A study examining the effects of D-amino acid supplementation on gut health demonstrated that specific D-amino acids could shift the composition of gut microbiota towards a less inflammatory state. Mice receiving a D-amino acid mix showed significant changes in microbial diversity compared to control groups . This highlights the potential for Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al in promoting gut health.
Study 2: Antimicrobial Efficacy
In another study, researchers tested various D-amino acids for their antimicrobial properties against common pathogens. The results indicated that certain combinations, including those similar to Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al, exhibited significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that the compound could be explored as a natural preservative or therapeutic agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
